molecular formula C18H22N2O4S2 B2505105 (2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1704634-10-5

(2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2505105
CAS No.: 1704634-10-5
M. Wt: 394.5
InChI Key: ZSOFONJFVZEFOC-UHFFFAOYSA-N
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Description

The compound (2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a chemical entity with significant applications in scientific research. It is utilized for various studies, including drug development, molecular biology, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

(2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in molecular biology studies to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
  • (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

Compared to similar compounds, (2,4-Dimethylthiazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone stands out due to its unique structural features and versatile applications. Its combination of the thiazole ring, piperidine moiety, and methoxyphenylsulfonyl group provides distinct chemical properties and reactivity, making it valuable for various research purposes .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-12-17(25-13(2)19-12)18(21)20-10-8-16(9-11-20)26(22,23)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOFONJFVZEFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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